4-Hydroxyphenylglyoxylate

説明

4-Hydroxyphenylglyoxylic acid has been reported in Pisolithus tinctorius and Pisolithus arhizus with data available.

RN given refers to parent cpd

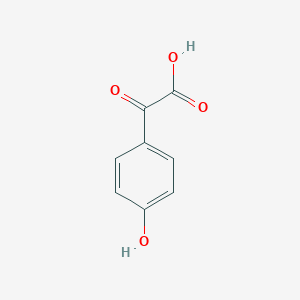

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFJZKUFXHWWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54537-30-3 (hydrochloride salt) |

Source

|

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40165960 |

Source

|

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-67-8 |

Source

|

| Record name | 4-Hydroxyphenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Natural Occurrence of 4-Hydroxyphenylglyoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylglyoxylate is a key metabolic intermediate with significant implications in the biosynthesis of valuable natural products, particularly non-ribosomal peptides such as the glycopeptide antibiotic vancomycin. This technical guide provides a comprehensive overview of the discovery of this compound in nature, its biosynthetic pathway, and the experimental methodologies used for its study. Quantitative data from relevant enzymatic studies are presented, and the known biological roles of this α-keto acid are discussed. While primarily recognized as a metabolic intermediate, potential, yet underexplored, roles in biological signaling are also considered.

Discovery and Natural Sources

This compound has been identified as a naturally occurring compound in the ectomycorrhizal fungi Pisolithus tinctorius and Pisolithus arhizus. These fungi form symbiotic relationships with the roots of various plants and are known to produce a range of secondary metabolites. While the primary role of this compound in these fungi is not definitively established, it is understood to be a key node in the metabolic pathway leading to the biosynthesis of other important compounds.

More recently, the pathway involving the synthesis of 4-hydroxymandelate, the precursor to this compound, has been identified in human cells as part of a non-canonical tyrosine catabolism pathway for the biosynthesis of coenzyme Q10[1]. This discovery suggests a more widespread biological significance of this metabolic route beyond microbial secondary metabolism.

Biosynthesis of this compound

The biosynthesis of this compound is best characterized as a crucial step in the pathway leading to the formation of the non-proteinogenic amino acid (S)-4-hydroxyphenylglycine, a building block of vancomycin-group antibiotics. The pathway commences from the shikimate pathway intermediate, prephenate.

The key enzymatic steps are:

-

Prephenate to 4-Hydroxyphenylpyruvate: Prephenate is first converted to 4-hydroxyphenylpyruvate.

-

4-Hydroxyphenylpyruvate to (S)-4-Hydroxymandelate: This conversion is catalyzed by the enzyme 4-hydroxymandelate synthase (HmaS) , a non-heme iron-dependent dioxygenase.

-

(S)-4-Hydroxymandelate to this compound: The final step is the oxidation of (S)-4-hydroxymandelate, which is catalyzed by 4-hydroxymandelate oxidase (HmO) , a flavin-dependent oxidase, to yield this compound and hydrogen peroxide[2].

Biosynthetic Pathway Diagram

Caption: Biosynthesis of this compound from Prephenate.

Quantitative Data

| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |

| L-4-Hydroxymandelate Oxidase | DL-4-Hydroxymandelate | 0.44 | 6.6 | 55 | Pseudomonas convexa | [3] |

| L-4-Hydroxymandelate Oxidase | FAD | 0.038 | 6.6 | 55 | Pseudomonas convexa | [3] |

Experimental Protocols

Protocol for Extraction and Purification of Phenolic Acids from Ectomycorrhizal Fungi (Adapted)

This protocol is a generalized procedure for the extraction of phenolic acids from fungal mycelium and can be adapted for the specific isolation of this compound.

1. Sample Preparation:

- Harvest fungal mycelia from liquid culture by filtration or from solid media by scraping.

- Lyophilize the mycelia to obtain a dry powder.

2. Extraction:

- Suspend the dried mycelial powder in 70% methanol (1:10 w/v).

- Sonicate the suspension for 30 minutes in an ice bath.

- Macerate the sample overnight at 4°C with continuous stirring.

- Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

- Collect the supernatant. Repeat the extraction process on the pellet twice more.

- Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

3. Purification:

- The resulting aqueous extract can be subjected to liquid-liquid partitioning with ethyl acetate.

- Further purification can be achieved using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

- Monitor fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Characterization:

- Isolated compounds can be characterized using spectroscopic methods such as UV-Vis, FT-IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Enzyme Assay for 4-Hydroxymandelate Oxidase (Adapted from Bhat & Vaidyanathan, 1976)

This assay measures the activity of 4-hydroxymandelate oxidase by monitoring the formation of the product, which can be adapted to quantify this compound formation.

Reagents:

-

Phosphate buffer (0.1 M, pH 6.6)

-

(S)-4-Hydroxymandelate solution (substrate)

-

FAD solution

-

Enzyme preparation (purified or cell-free extract)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, FAD, and the enzyme preparation in a cuvette.

-

Incubate the mixture at the optimal temperature (e.g., 55°C).

-

Initiate the reaction by adding the (S)-4-hydroxymandelate solution.

-

Monitor the reaction progress by spectrophotometrically measuring the increase in absorbance at a wavelength corresponding to the product, or by using HPLC to separate and quantify the product over time.

HPLC Analysis of this compound

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. Flow Rate: 1.0 mL/min. Detection: UV detector at a wavelength determined by the UV maximum of this compound. Injection Volume: 20 µL.

Experimental Workflow Diagram

Caption: General workflow for the isolation and analysis of this compound.

Biological Role and Signaling Pathways

The primary and well-established biological role of this compound is as a metabolic intermediate in the biosynthesis of (S)-4-hydroxyphenylglycine.

Potential Role in Plant Growth Regulation

While there is no direct evidence of this compound acting as a signaling molecule, its structural similarity to other phenylacetic acid derivatives that exhibit auxin-like activity suggests a potential, albeit unexplored, role in plant growth regulation. Auxins are a class of plant hormones that play critical roles in various developmental processes. Further research is required to investigate whether this compound can interact with auxin signaling pathways.

Signaling Pathway Diagram (Hypothetical)

As there is no confirmed signaling pathway for this compound, a diagram is not provided to avoid speculation. Research in this area would first need to establish a signaling function, for example, by demonstrating interaction with a receptor or modulation of a downstream signaling cascade.

Conclusion and Future Directions

This compound is a naturally occurring α-keto acid of significant interest due to its central role in the biosynthesis of medicinally important compounds. While its discovery in ectomycorrhizal fungi and its biosynthetic pathway are established, several areas warrant further investigation. Quantitative studies on its natural abundance in various organisms are needed to better understand its metabolic flux. Furthermore, its potential role as a signaling molecule, particularly in plant-microbe interactions, remains an intriguing area for future research. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the chemistry and biology of this important metabolite.

References

- 1. Evaluating the effectiveness of Pisolithus tinctorius in enhancing the Eucalyptus’ resistance to salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Isolation and characterization of immunosuppressive components of three mushrooms, Pisolithus tinctorius, Microporus flabelliformis and Lenzites betulina - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyphenylglyoxylic Acid: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-Hydroxyphenylglyoxylic acid. The information is intended to support research and development efforts in medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Identifiers

4-Hydroxyphenylglyoxylic acid, also known as (4-hydroxyphenyl)(oxo)acetic acid, is an aromatic alpha-keto acid.[1] Its structure consists of a phenyl ring substituted with a hydroxyl group and a glyoxylic acid moiety. This structure is fundamental to its chemical reactivity and biological function. It is functionally related to glyoxylic acid and is a member of the phenol class of compounds.[2]

Key Identifiers:

-

IUPAC Name: (4-hydroxyphenyl)(oxo)acetic acid

-

CAS Number: 15573-67-8[2]

-

Molecular Formula: C₈H₆O₄[1]

-

Molecular Weight: 166.13 g/mol

-

Canonical SMILES: C1=CC(=CC=C1C(=O)C(=O)O)O[1]

-

InChI Key: KXFJZKUFXHWWAJ-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data for the physicochemical properties of 4-Hydroxyphenylglyoxylic acid are not extensively reported in the literature. The table below summarizes available information, including predicted values and data for structurally related compounds for reference.

| Property | Value | Source & Notes |

| Molecular Weight | 166.13 g/mol | Calculated |

| Monoisotopic Mass | 166.02661 Da | PubChem[1] |

| Physical Form | Solid | CymitQuimica[3] |

| Melting Point | Not available | For reference, the related precursor 4-Hydroxymandelic acid has a melting point of 82-85 °C.[4] |

| Boiling Point | Not available | For reference, the predicted boiling point of the related 4-Hydroxyphenylglycolic acid is 405.4±30.0 °C.[4] |

| pKa | Not available | For reference, the predicted pKa of the related 4-Hydroxyphenylglycolic acid is 3.51±0.10.[4] |

| Solubility | Not available | For reference, the related 4-Hydroxyphenylglycolic acid is soluble in DMSO.[4] |

| Predicted XlogP | 1.0 | PubChemLite[1] |

Synthesis and Characterization

While various synthetic routes may exist, 4-Hydroxyphenylglyoxylic acid is notably accessible through enzymatic synthesis, reflecting its role as a natural intermediate.

4-Hydroxyphenylglyoxylic acid (in its conjugate base form, 4-hydroxyphenylglyoxylate) is a key intermediate in the biosynthesis of the non-proteogenic amino acid 4-hydroxyphenylglycine (HPG).[5][6] The direct precursor is (S)-4-hydroxymandelic acid.

Protocol: Oxidation of (S)-4-Hydroxymandelic Acid

This protocol is based on the established biosynthetic pathway.[5][7]

-

Enzyme Preparation: Obtain or express and purify 4-hydroxymandelate oxidase (HmO), a flavin-dependent oxidase.[8]

-

Reaction Mixture: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

-

Substrate Addition: Dissolve the substrate, (S)-4-hydroxymandelic acid, in the buffered solution.

-

Enzymatic Reaction: Initiate the reaction by adding the purified HmO enzyme to the substrate solution. The reaction requires molecular oxygen as a co-substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) with gentle agitation to ensure sufficient aeration.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using techniques such as HPLC to measure the consumption of the substrate and the formation of the product, 4-Hydroxyphenylglyoxylic acid.

-

Workup and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding acid or a solvent like acetonitrile). The product can be purified from the reaction mixture using standard chromatographic techniques, such as reverse-phase HPLC.

Caption: General experimental workflow for the enzymatic synthesis of 4-Hydroxyphenylglyoxylic acid.

While dedicated experimental spectra are not widely published, the structure of 4-Hydroxyphenylglyoxylic acid allows for the prediction of its key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, appearing as doublets due to the para-substitution on the benzene ring. One broad singlet corresponding to the phenolic hydroxyl proton and another for the carboxylic acid proton would also be expected, though their appearance can be highly dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the ketone carbonyl carbon, and one for the carboxylic acid carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the carboxylic acid and phenol groups (approx. 3300-2500 cm⁻¹). Strong, sharp peaks corresponding to the C=O stretching of the ketone and carboxylic acid groups would be visible (approx. 1750-1680 cm⁻¹). Aromatic C=C stretching absorptions would also be present (approx. 1600-1450 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 167.03389 and [M-H]⁻ at m/z 165.01933, are available.[1]

Biological Activity and Signaling Pathways

4-Hydroxyphenylglyoxylic acid is recognized primarily for its role as a metabolite and as an inhibitor of a key enzyme in fatty acid metabolism. It is an active metabolite of the prodrug oxfenicine and a known inhibitor of carnitine palmitoyltransferase I (CPT1).[3][9]

CPT1 is a critical enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondrial matrix, which is the rate-limiting step for their subsequent β-oxidation.[10][11] By inhibiting CPT1, 4-Hydroxyphenylglyoxylic acid effectively reduces the rate of fatty acid oxidation.[9] This mechanism is of significant interest in the study of metabolic disorders where shifting energy substrate utilization away from fatty acids towards glucose may be beneficial.[12][13] The inhibition of CPT1 by 4-Hydroxyphenylglyoxylic acid has been shown to be potent, comparable to that of perhexiline.[12]

Caption: Mechanism of CPT1 inhibition by 4-Hydroxyphenylglyoxylic acid, blocking fatty acid transport.

As previously mentioned, 4-Hydroxyphenylglyoxylic acid is a crucial intermediate in the biosynthesis of 4-hydroxyphenylglycine (HPG), a non-proteinogenic amino acid found in important glycopeptide antibiotics like vancomycin.[5][6] This pathway starts from prephenate, a product of the shikimic acid pathway, and involves several enzymatic steps.[5]

Caption: Biosynthesis of 4-hydroxyphenylglycine, highlighting this compound as a key intermediate.

References

- 1. PubChemLite - 4-hydroxyphenylglyoxylic acid (C8H6O4) [pubchemlite.lcsb.uni.lu]

- 2. 4-Hydroxyphenylglyoxylic acid | 15573-67-8 [chemicalbook.com]

- 3. 10-538518 - 4-hydroxyphenylglyoxylic-acid | 15573-67-8 [cymitquimica.com]

- 4. 4-Hydroxyphenylglycolic acid CAS#: 1198-84-1 [m.chemicalbook.com]

- 5. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 4-Hydroxyphenylglyoxylic acid | Benzene Compounds | Ambeed.com [ambeed.com]

- 10. haematologica.org [haematologica.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of carnitine palmitoyltransferase 1 by phenylalkyloxiranecarboxylic acid and its influence on lipolysis and glucose metabolism in isolated, perfused hearts of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological role of 4-Hydroxyphenylglyoxylate in microbial metabolism

An In-Depth Technical Guide on the Biological Role of 4-Hydroxyphenylglyoxylate in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-HPG) is a pivotal keto acid intermediate in the microbial metabolism of aromatic compounds. It occupies a central position in both the biosynthesis of valuable secondary metabolites, such as non-proteinogenic amino acids, and the catabolism of various aromatic substrates. Understanding the enzymatic transformations and pathways involving 4-HPG is critical for applications in metabolic engineering, synthetic biology, and drug development. This document provides a comprehensive overview of the synthesis and degradation of 4-HPG in microbes, details the enzymes involved, outlines relevant experimental protocols, and presents key quantitative data.

Introduction

This compound is a key metabolic intermediate situated at the crossroads of anabolic and catabolic pathways in various microorganisms. Its primary significance lies in its role as a precursor in the biosynthesis of L-p-hydroxyphenylglycine (L-HPG), a non-proteinogenic amino acid that is a crucial structural component of several important peptide antibiotics, including the vancomycin group.[1][2] Furthermore, it is an intermediate in the bacterial degradation of aromatic compounds such as mandelate and its derivatives. The study of 4-HPG metabolism provides valuable insights into microbial strategies for processing aromatic rings and offers targets for biotechnological applications.

Biosynthesis of this compound

The formation of this compound is a critical step in the biosynthetic pathways of compounds like the calcium-dependent antibiotic (CDA) and vancomycin-group antibiotics. The primary route involves the oxidation of (S)-4-hydroxymandelate.

The pathway typically begins with 4-hydroxyphenylpyruvate (4-HPP), which is derived from primary metabolism (e.g., from tyrosine or prephenate).[1][2] Hydroxymandelate synthase (HmaS), an Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-HPP to (S)-4-hydroxymandelate.[1][3] Subsequently, this compound is synthesized through the oxidation of this intermediate. Two main types of enzymes catalyze this key step:

-

Hydroxymandelate Oxidase (HmO): This enzyme directly oxidizes (S)-4-hydroxymandelate to this compound with the concomitant generation of hydrogen peroxide (H₂O₂).[3][4]

-

Mandelate Dehydrogenase (MdlB): This is an O₂-independent enzyme that also converts (S)-4-hydroxymandelate to this compound.[3][4] It is often involved in the catabolic utilization of mandelate in bacteria like Pseudomonas.[4]

From this compound, the pathway proceeds to L-p-hydroxyphenylglycine via a transamination step catalyzed by an L-p-hydroxyphenylglycine transaminase.[2]

Catabolism and Degradation Pathways

This compound is also an intermediate in the microbial catabolism of aromatic compounds, particularly mandelic acid and its derivatives. For instance, in Pseudomonas species, the degradation of 4-hydroxymandelate proceeds via this compound. The subsequent step often involves a decarboxylation reaction. For example, L-4-hydroxymandelate oxidase from Pseudomonas convexa catalyzes the conversion of L-4-hydroxymandelic acid directly to 4-hydroxybenzaldehyde and CO₂, a process that bypasses the free glyoxylate intermediate but underscores the lability of the α-keto acid structure.[5]

In other pathways, this compound can be further metabolized. While specific pathways for the complete mineralization of this compound are not as extensively detailed as its biosynthesis, it is understood to feed into central metabolic routes for aromatic compound degradation, such as those leading to intermediates like protocatechuate or catechol, which are then subject to ring cleavage.

Quantitative Data: Key Enzymes in 4-HPG Metabolism

The following table summarizes kinetic parameters for enzymes involved in the synthesis and transformation of this compound and its precursors. This data is essential for metabolic modeling and pathway engineering.

| Enzyme | Source Organism | Reaction Catalyzed | Substrate(s) | Km | Reference(s) |

| L-4-Hydroxymandelate Oxidase | Pseudomonas convexa | L-4-Hydroxymandelate → 4-Hydroxybenzaldehyde + CO₂ | DL-4-Hydroxymandelate | 0.44 mM | [5] |

| FAD | 0.038 mM | [5] | |||

| 4-Hydroxyphenylacetate 1-Monooxygenase | Pseudomonas acidovorans | 4-HPA + NAD(P)H + O₂ → Homogentisate + NAD(P)⁺ + H₂O | 4-Hydroxyphenylacetate (4-HPA) | 31 µM | [6] |

| Oxygen | 67 µM | [6] | |||

| NADH | 95 µM | [6] | |||

| NADPH | 250 µM | [6] | |||

| Hydroxymandelate Synthase (HmaS) | Amycolatopsis orientalis | 4-HPP + O₂ → (S)-4-Hydroxymandelate + CO₂ | 4-Hydroxyphenylpyruvate (4-HPP) | Data not available | [1][4] |

| PtDAPDH (Variant M4) | Prevotella timonensis | This compound + NH₃ + NAD(P)H → L-p-Hydroxyphenylglycine + NAD(P)⁺ | This compound | 26.75-fold higher catalytic efficiency than wild type | [1] |

Experimental Protocols

Detailed methodologies are crucial for studying the role of this compound. Below are outlines for key experimental procedures.

Enzyme Activity Assay: Hydroxymandelate Oxidase/Dehydrogenase

This protocol describes a general method for measuring the activity of enzymes that convert 4-hydroxymandelate to this compound.

-

Principle: The assay spectrophotometrically monitors the formation of this compound, which has a distinct absorbance profile from its precursor, or monitors the change in concentration of a cofactor (e.g., NAD⁺/NADH).

-

Reaction Mixture:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Substrate: (S)-4-hydroxymandelate (e.g., 1 mM)

-

Cofactor (if required, e.g., 0.2 mM NAD⁺ for dehydrogenase)

-

Purified enzyme or cell-free extract

-

-

Procedure:

-

Pre-incubate the reaction mixture (without enzyme) at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at the wavelength corresponding to product formation (e.g., ~330 nm for this compound) or cofactor reduction (340 nm for NADH).

-

Calculate the initial reaction rate from the linear portion of the absorbance curve using the appropriate molar extinction coefficient.

-

Metabolite Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for separating and quantifying aromatic metabolites like this compound from culture supernatants or enzymatic reactions.

-

Sample Preparation:

-

Centrifuge microbial culture to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For enzymatic assays, stop the reaction (e.g., by adding acid or organic solvent) and centrifuge to remove precipitated protein.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set to wavelengths relevant for aromatic compounds (e.g., 254 nm, 280 nm, and 330 nm).

-

Quantification: Generate a standard curve using authentic this compound and other relevant metabolites to calculate concentrations in the samples.

-

Conclusion

This compound is a functionally versatile intermediate in microbial metabolism. Its central position in both the anabolic pathways leading to complex antibiotics and the catabolic breakdown of aromatic compounds makes it a molecule of significant interest. The enzymes responsible for its synthesis and conversion are promising targets for metabolic engineering to enhance the production of high-value pharmaceuticals. Furthermore, studying the degradation pathways involving 4-HPG contributes to our understanding of bioremediation processes for aromatic pollutants. Future research, leveraging the protocols and data presented herein, will continue to unlock the full biotechnological potential of these microbial pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyphenylglyoxylate: A Key Metabolite in the Bacterial Degradation of Bisphenol A

A comprehensive analysis of the formation, detection, and potential biological impact of 4-hydroxyphenylglyoxylate, a microbial metabolite of the widely used industrial chemical Bisphenol A (BPA).

Introduction

Bisphenol A (BPA), a cornerstone chemical in the production of polycarbonate plastics and epoxy resins, is a compound of significant environmental and health concern. Its widespread use has led to ubiquitous environmental contamination, raising questions about its metabolic fate and the biological activity of its derivatives. While mammalian metabolism of BPA primarily involves glucuronidation and sulfation for detoxification and excretion, microbial degradation presents a distinct and complex array of metabolic pathways. A notable product of this microbial transformation is this compound. This technical guide provides an in-depth exploration of this compound as a metabolite of BPA, focusing on its formation, analytical characterization, and potential toxicological significance.

Metabolic Pathway: From Bisphenol A to this compound

The microbial degradation of BPA into this compound is a multi-step process primarily carried out by various bacterial strains, particularly those from the Sphingomonas and Pseudomonas genera. This transformation is a key part of the broader aerobic degradation pathway of BPA.

The initial step in this pathway involves the oxidative cleavage of the BPA molecule. This is often initiated by a dioxygenase or a cytochrome P450 monooxygenase, which hydroxylates the aromatic ring. Subsequent enzymatic reactions lead to the cleavage of the carbon-carbon bond connecting the two phenolic rings. While the precise enzymatic cascade leading to this compound is not fully elucidated in all organisms, a plausible pathway involves the following key transformations:

-

Oxidative Attack: The process begins with an enzymatic attack on the BPA molecule, often targeting the aromatic rings or the isopropylidene bridge.

-

Ring Cleavage: Following initial oxidation, ring-cleavage dioxygenases play a crucial role in opening the aromatic structure.

-

Side-Chain Oxidation: The resulting intermediates undergo further oxidation of the aliphatic side chains.

-

Formation of 4-Hydroxyacetophenone: A key intermediate in several proposed BPA degradation pathways is 4-hydroxyacetophenone.

-

Oxidation to this compound: 4-hydroxyacetophenone is then further oxidized to yield this compound.

The following diagram illustrates a proposed metabolic pathway for the formation of this compound from Bisphenol A by bacteria.

Enzymatic formation of 4-Hydroxyphenylglyoxylate from 4-hydroxymandelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 4-hydroxymandelate to 4-hydroxyphenylglyoxylate is a critical step in the biosynthesis of various valuable compounds, including non-proteinogenic amino acids found in glycopeptide antibiotics. This technical guide provides an in-depth overview of the key enzymes involved in this transformation, their catalytic properties, and detailed experimental protocols for their production and characterization. This document is intended to serve as a comprehensive resource for researchers in biocatalysis, metabolic engineering, and drug development.

Introduction

This compound is a significant building block in the synthesis of pharmaceuticals and other fine chemicals. Its enzymatic production from 4-hydroxymandelate offers a green and stereospecific alternative to traditional chemical methods. Two primary enzyme classes have been identified to catalyze this oxidation reaction: 4-hydroxymandelate oxidases and (S)-mandelate dehydrogenases. This guide will explore the characteristics and applications of both enzyme types.

Key Enzymes in this compound Formation

The enzymatic oxidation of 4-hydroxymandelate to this compound can be achieved by two main types of enzymes, each with distinct mechanisms and cofactor requirements.

4-Hydroxymandelate Oxidase (HmO)

4-Hydroxymandelate oxidase (EC 1.1.3.46) is a flavoprotein that utilizes molecular oxygen as an electron acceptor to oxidize (S)-4-hydroxymandelate to this compound with the concomitant production of hydrogen peroxide.[1] A particularly well-characterized HmO is from the bacterium Amycolatopsis orientalis, which is involved in the biosynthesis of the vancomycin group of antibiotics.

The overall reaction is as follows:

(S)-4-hydroxymandelate + O₂ → this compound + H₂O₂

It is important to distinguish this enzyme from the decarboxylating L-4-hydroxymandelate oxidase (EC 1.1.3.19) from Pseudomonas convexa, which converts L-4-hydroxymandelic acid to 4-hydroxybenzaldehyde and CO₂.[2][3][4][5] For the purpose of this guide, we will focus on the non-decarboxylating HmO that produces this compound.

(S)-Mandelate Dehydrogenase (MdlB)

(S)-Mandelate dehydrogenase (EC 1.1.99.31) is an FMN-dependent enzyme that is part of the mandelate metabolic pathway in organisms like Pseudomonas putida.[6] This enzyme is O₂-independent and transfers electrons from the substrate to an acceptor molecule. While its primary substrate is (S)-mandelate, it has been shown to have activity on substituted mandelates, including 4-hydroxymandelate.[7]

The reaction catalyzed by MdlB is:

(S)-4-hydroxymandelate + acceptor → this compound + reduced acceptor

Quantitative Data Summary

The following tables summarize the available quantitative data for the relevant enzymes. It is important to note that detailed kinetic parameters for the specific conversion of 4-hydroxymandelate to this compound are not extensively reported in the literature, and the data presented here are from studies on related substrates or enzyme variants.

Table 1: Kinetic Parameters of 4-Hydroxymandelate Oxidase (decarboxylating) from Pseudomonas convexa

| Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Cofactors | Reference |

| DL-4-hydroxymandelate | 0.44 | 6.6 | 55 | FAD, Mn²⁺ | [2] |

Note: This enzyme produces 4-hydroxybenzaldehyde, not this compound. Data for the non-decarboxylating HmO is limited.

Table 2: Kinetic Parameters of L-Mandelate Dehydrogenase from Rhodotorula graminis

| Electron Acceptor | kcat (s⁻¹) | Reference |

| Cytochrome c | 225 | [7] |

| Ferricyanide | 550 | [7] |

Note: These parameters were determined with (S)-mandelate as the substrate. A study on substrate analogues showed that 4-hydroxymandelate is a substrate, but its specific kinetic parameters were not reported in a comparable format.[7]

Experimental Protocols

The following sections provide detailed methodologies for the production and characterization of recombinant 4-hydroxymandelate oxidase and (S)-mandelate dehydrogenase.

Recombinant Production of 4-Hydroxymandelate Oxidase (HmO) from Amycolatopsis orientalis

This protocol is based on methodologies for the heterologous expression of similar oxidases.

4.1.1. Gene Synthesis and Cloning

-

Synthesize the gene encoding 4-hydroxymandelate oxidase from Amycolatopsis orientalis with codon optimization for expression in Escherichia coli.

-

Incorporate appropriate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene, respectively.

-

Insert a polyhistidine-tag (e.g., 6xHis) at the N- or C-terminus to facilitate purification.

-

Ligate the synthesized gene into an expression vector such as pET-28a(+).

-

Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.1.2. Protein Expression and Purification

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue the cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged HmO with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Concentrate the protein and store at -80°C.

Enzymatic Assay for 4-Hydroxymandelate Oxidase Activity

This assay is based on the quantification of the product, this compound, using High-Performance Liquid Chromatography (HPLC).

4.2.1. Reaction Mixture

-

50 mM Potassium phosphate buffer (pH 7.5)

-

100 µM FMN

-

1 mM (S)-4-hydroxymandelate

-

Purified HmO enzyme (concentration to be optimized)

4.2.2. Assay Procedure

-

Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified HmO enzyme.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile).

-

Centrifuge the mixture at high speed to precipitate the enzyme.

-

Analyze the supernatant by HPLC.

4.2.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 50% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both substrate and product have significant absorbance (e.g., 280 nm).

-

Quantification: Create a standard curve using known concentrations of this compound to quantify the amount of product formed.

Recombinant Production of (S)-Mandelate Dehydrogenase (MdlB) from Pseudomonas putida

This protocol is adapted from established procedures for expressing and purifying P. putida dehydrogenases.[2][3][8][9][10]

4.3.1. Gene Cloning and Expression

-

Amplify the gene encoding (S)-mandelate dehydrogenase from Pseudomonas putida genomic DNA using PCR with primers containing appropriate restriction sites.

-

Clone the amplified gene into an expression vector (e.g., pET-28a(+)) and transform into E. coli BL21(DE3).

4.3.2. Protein Expression and Purification

-

Follow the same general procedure as described for HmO (Section 4.1.2) for cell growth, induction, and harvesting.

-

For purification, utilize Ni-NTA affinity chromatography as described for HmO.

Enzymatic Assay for (S)-Mandelate Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor.

4.4.1. Reaction Mixture

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM (S)-4-hydroxymandelate

-

1 mM 2,6-Dichlorophenolindophenol (DCPIP) or 0.5 mM phenazine methosulfate (PMS) as the electron acceptor.

-

Purified MdlB enzyme.

4.4.2. Assay Procedure

-

Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

-

Add all components except the enzyme to a cuvette and measure the background rate.

-

Initiate the reaction by adding the MdlB enzyme.

-

Record the decrease in absorbance at 600 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of DCPIP.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Enzymatic pathways for this compound synthesis.

Caption: General workflow for recombinant enzyme purification.

Caption: Workflow for the HPLC-based enzyme assay.

Conclusion

The enzymatic synthesis of this compound from 4-hydroxymandelate presents a promising avenue for the sustainable production of this valuable chemical intermediate. Both 4-hydroxymandelate oxidase and (S)-mandelate dehydrogenase are viable biocatalysts for this transformation. This guide provides a foundational understanding and practical protocols to aid researchers in the expression, purification, and characterization of these enzymes. Further research into the discovery of novel enzymes with improved activity and stability, as well as the optimization of reaction conditions, will be crucial for the industrial implementation of these biocatalytic processes.

References

- 1. ENZYME - 1.1.3.46 4-hydroxymandelate oxidase [enzyme.expasy.org]

- 2. Cloning, Expression and Purification of Pseudomonas putida ATCC12633 Creatinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and high-level expression of the glutathione-independent formaldehyde dehydrogenase gene from Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]

- 5. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EC 1.1.3.41 [iubmb.qmul.ac.uk]

- 7. Substrate analogues as probes of the catalytic mechanism of L-mandelate dehydrogenase from Rhodotorula graminis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning, DNA sequence analysis, and expression in Escherichia coli of the gene for mandelate racemase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloning, sequencing, and expression of the Pseudomonas putida protocatechuate 3,4-dioxygenase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Glyoxylate Cycle and the Metabolism of 4-Hydroxyphenylglyoxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the distinct metabolic roles of the glyoxylate cycle and the compound 4-hydroxyphenylglyoxylate. Based on current scientific literature, this compound is not a recognized intermediate or direct regulator of the canonical glyoxylate cycle. The glyoxylate cycle is an anabolic pathway found in plants, bacteria, protists, and fungi that facilitates the net conversion of acetyl-CoA into succinate, enabling the synthesis of carbohydrates from fatty acids or C2 compounds.[1][2] In contrast, this compound is an intermediate in the metabolism of aromatic compounds, including the bacterial degradation of mandelic acid and the biosynthesis of the Coenzyme Q10 (CoQ10) headgroup in humans.[3][4][5][6]

This document provides a detailed examination of each pathway independently. It outlines the core reactions, enzymatic regulation, and biological significance of the glyoxylate cycle. It separately details the known metabolic pathways involving this compound. The guide includes structured data tables, detailed experimental protocols for key enzyme assays, and pathway visualizations to serve as a comprehensive resource for research and development.

Section 1: The Canonical Glyoxylate Cycle

The glyoxylate cycle, discovered by Kornberg and Krebs in 1957, is a modification of the tricarboxylic acid (TCA) cycle.[1][7] Its primary function is to bypass the two decarboxylation steps of the TCA cycle, allowing for the net synthesis of four-carbon compounds from two-carbon units (acetyl-CoA).[1][2] This is crucial for organisms growing on acetate or fatty acids as their sole carbon source, as it provides the necessary precursors for gluconeogenesis and other biosynthetic processes.[7][8][9] In plants, this cycle is essential during seed germination, where stored lipids are converted into sugars to fuel the growth of the seedling.[1][7]

Core Pathway and Key Enzymes

The glyoxylate cycle utilizes five of the eight enzymes from the TCA cycle and introduces two unique enzymes: Isocitrate Lyase (ICL) and Malate Synthase (MS).[2][10] The pathway typically occurs in specialized peroxisomes in plants called glyoxysomes.[1][11]

The key steps are:

-

Citrate Synthesis: Acetyl-CoA condenses with oxaloacetate to form citrate, catalyzed by Citrate Synthase.

-

Isomerization: Citrate is isomerized to isocitrate by Aconitase.

-

Cleavage of Isocitrate (Key Step 1): Isocitrate Lyase (ICL) cleaves isocitrate into succinate and glyoxylate.[1][10] This is the first bypass step.

-

Malate Synthesis (Key Step 2): Malate Synthase (MS) catalyzes the condensation of a second molecule of acetyl-CoA with glyoxylate to form malate.[1][9]

-

Oxaloacetate Regeneration: Malate is oxidized to oxaloacetate by Malate Dehydrogenase, which can then start another turn of the cycle.

The succinate produced by ICL can be transported to the mitochondria and enter the TCA cycle to be converted to malate and then oxaloacetate, which serves as a precursor for gluconeogenesis.[8]

Visualization of the Glyoxylate Cycle

References

- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 2. Glyoxylate cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 3. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biologydiscussion.com [biologydiscussion.com]

- 8. Regulaion of tca and glyoxylate cycle | PPTX [slideshare.net]

- 9. Life and Death in a Macrophage: Role of the Glyoxylate Cycle in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GLYOXYLATE PATHWAY [uh.edu]

The Strategic Synthesis of 4-Hydroxyphenylglycine: A Technical Guide to Leveraging 4-Hydroxyphenylglyoxylate as a Key Precursor

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis of 4-hydroxyphenylglycine (4-HPG), a critical non-proteinogenic amino acid extensively used in the pharmaceutical industry, particularly as a side-chain for semi-synthetic β-lactam antibiotics like amoxicillin and cefadroxil. The focus of this whitepaper is the pivotal role of 4-hydroxyphenylglyoxylate (4-HPGO) as an immediate precursor in both biosynthetic and chemical synthesis routes. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Importance of 4-Hydroxyphenylglycine

4-Hydroxyphenylglycine (4-HPG) is a valuable chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry of 4-HPG is crucial for the biological activity of the final antibiotic. Consequently, efficient and stereoselective methods for its production are of paramount importance. Traditional manufacturing routes have often involved multi-step chemical syntheses with harsh conditions and the generation of significant waste streams. Modern approaches, however, are increasingly focused on more sustainable and efficient pathways, many of which converge on this compound (4-HPGO) as a key intermediate.

Biosynthesis of 4-Hydroxyphenylglycine via this compound

Nature has evolved an elegant enzymatic pathway for the synthesis of L-4-hydroxyphenylglycine, which is a constituent of glycopeptide antibiotics like vancomycin.[1] This biosynthetic route can be harnessed for the production of 4-HPG, and it critically proceeds through the formation of 4-HPGO.

The biosynthetic pathway typically involves a three-enzyme cascade:

-

4-Hydroxymandelate Synthase (HmaS): This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP), derived from the shikimate pathway, to (S)-4-hydroxymandelate.

-

4-Hydroxymandelate Oxidase (Hmo) or Mandelate Dehydrogenase (MdlB): (S)-4-hydroxymandelate is then oxidized to this compound. Hmo is an FMN-dependent oxidase that produces hydrogen peroxide as a byproduct, while MdlB is an O2-independent dehydrogenase.[2]

-

4-Hydroxyphenylglycine Transaminase (HpgT): In the final step, a transaminase transfers an amino group from an amino donor (e.g., L-tyrosine or L-glutamate) to this compound, yielding 4-hydroxyphenylglycine.[3]

This enzymatic approach offers the potential for high stereoselectivity and environmentally benign reaction conditions.

Signaling Pathway for Biosynthesis

Figure 1. Biosynthetic pathway of 4-Hydroxyphenylglycine from prephenate.

Experimental Protocols for Enzymatic Synthesis

Protocol 1: Whole-cell biotransformation for D-4-Hydroxyphenylglycine

This protocol is adapted from a study on the production of D-HPG from DL-hydroxyphenylhydantoin (DL-HPH) using engineered E. coli.[1] While not starting from 4-HPGO, the principle of optimizing whole-cell biocatalysis is relevant. For a process starting from 4-HPGO, the cells would be engineered to express a suitable D-selective transaminase.

-

Strain Cultivation: An engineered E. coli strain overexpressing a D-hydantoinase and a D-carbamoylase is cultivated in a suitable fermentation medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches a desired level (e.g., 0.6-0.8).

-

Induction: Protein expression is induced by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 0.5 mM. The culture is then incubated for a further period (e.g., 12-16 hours) at a lower temperature (e.g., 20-25°C) to enhance soluble protein expression.

-

Cell Harvesting and Preparation: Cells are harvested by centrifugation, washed with a buffer (e.g., 50 mM Tris-HCl, pH 7.5), and resuspended in the same buffer to a desired cell concentration (e.g., 50 g/L dry cell weight).

-

Biotransformation: The whole-cell catalyst is added to a reaction mixture containing the substrate (e.g., 140 mM DL-HPH) in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0). The reaction is carried out at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitoring and Product Isolation: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the cells are removed by centrifugation, and the supernatant containing the product is collected for purification. Purification can be achieved by methods such as crystallization by adjusting the pH to the isoelectric point of 4-HPG (around 5.3).

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Substrate | DL-hydroxyphenylhydantoin | [1] |

| Biocatalyst | Engineered E. coli (whole cells) | [1] |

| Product | D-4-Hydroxyphenylglycine | [1] |

| Yield | 100% | [1] |

| Substrate Concentration | 140 mM | [1] |

| Reaction Time | Not specified | [1] |

| Optimal pH | 8.0-9.0 | [3] |

| Optimal Temperature | 37°C | [1] |

Chemical Synthesis of 4-Hydroxyphenylglycine via Reductive Amination of this compound

The chemical conversion of this compound to 4-hydroxyphenylglycine is most directly achieved through reductive amination. This reaction involves the formation of an imine intermediate from 4-HPGO and an ammonia source, followed by its reduction to the corresponding amine.

Key components of this chemical transformation include:

-

Ammonia Source: Aqueous ammonia or ammonium salts are commonly used.

-

Reducing Agent: A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C, Pt/C, or Raney Nickel) or chemical hydrides (e.g., sodium borohydride, sodium cyanoborohydride).

-

Catalyst: For catalytic hydrogenation, a heterogeneous catalyst is typically used, allowing for easier separation from the reaction mixture.

-

Solvent: The choice of solvent is critical and depends on the solubility of the reactants and the chosen reducing agent. Aqueous or alcoholic solvents are common.

Logical Relationship for Chemical Synthesis

Figure 2. Reductive amination of this compound.

Experimental Protocols for Chemical Synthesis

Protocol 2: Catalytic Reductive Amination of Glyoxylic Acid (An-alogous Procedure)

This protocol describes the reductive amination of glyoxylic acid to glycine and can be adapted for this compound.

-

Reaction Setup: A solution of glyoxylic acid (1.0 mol) in water is placed in a high-pressure reactor. An aqueous solution of ammonia (at least 2.0 mol) and a water-soluble organic solvent (e.g., methanol or ethanol) are added. A rhodium-on-carbon catalyst (e.g., 5% Rh/C) is then added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a desired pressure (e.g., 40 psig). The reaction mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed.

-

Catalyst Removal and Product Isolation: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The product, glycine, is precipitated by the addition of an anti-solvent like methanol.

-

Purification: The precipitated product is collected by filtration, washed with methanol, and dried. Further purification can be achieved by recrystallization.

Quantitative Data for Chemical Synthesis

The following table presents data from various patented chemical syntheses of 4-hydroxyphenylglycine, which may not exclusively use this compound as the direct precursor but provide valuable benchmarks for chemical synthesis yields.

| Precursors | Catalyst/Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Phenol, Glyoxylic Acid, Ammonia | - | Water, Isopropyl ether | 42.1 (as HCl salt) | - | [1] |

| DL-4-Hydroxyphenylglycine | H₂SO₄, D-(-)-4-HPG sulfate seed crystals | Ethanol, Water | - | - | [4] |

| Phenol, 2-hydroxy-glycocoll | Sulfuric acid | Toluene | 76 | 98.5 | [5] |

| Phenol, 2-hydroxy-glycocoll | Phosphoric acid | Ethylene dichloride | 84 | 97.2 | [5] |

Conclusion

This compound stands out as a highly strategic precursor for the synthesis of 4-hydroxyphenylglycine. The biosynthetic route offers the advantages of high stereoselectivity and mild, environmentally friendly reaction conditions, making it an attractive option for the production of enantiomerically pure 4-HPG. On the other hand, chemical synthesis via reductive amination of 4-HPGO provides a more direct and potentially faster route, which can be optimized for high yield and purity through careful selection of catalysts, reducing agents, and reaction conditions.

The choice between a biosynthetic and a chemical approach will depend on various factors, including the desired stereoisomer, cost of enzymes and catalysts, scalability, and downstream processing requirements. Further research and development in both areas, particularly in enzyme engineering for improved stability and activity, and in the development of more efficient and selective catalysts for reductive amination, will continue to enhance the production of this vital pharmaceutical intermediate. This guide provides a foundational understanding for professionals to navigate the complexities of 4-HPG synthesis and to select and optimize the most suitable pathway for their specific needs.

References

- 1. Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]

- 5. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]

The Natural Occurrence of 4-Hydroxyphenylglyoxylate: A Technical Guide for Researchers

Abstract

4-Hydroxyphenylglyoxylate is a key metabolic intermediate found in a range of organisms, from bacteria to humans. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic significance and potential applications of this alpha-keto acid. While the biosynthetic pathways are increasingly understood, quantitative data on the concentrations of this compound in biological systems remain largely unavailable in the current scientific literature.

Introduction

This compound, also known as 4-hydroxybenzoylformic acid, is an aromatic alpha-keto acid. Its presence has been confirmed in various biological systems where it plays a crucial role as an intermediate in the biosynthesis of valuable compounds, including non-proteinogenic amino acids and, as recently discovered, Coenzyme Q10. This guide synthesizes the current knowledge on the natural occurrence of this compound, with a focus on its metabolic pathways and the analytical techniques employed for its investigation.

Natural Occurrence and Biosynthesis

The presence of this compound has been identified in bacteria, fungi, and mammals. Its biosynthesis is primarily linked to the metabolism of L-tyrosine.

In Bacteria

In several bacterial species, particularly actinomycetes like Amycolatopsis orientalis, this compound is a key intermediate in the biosynthesis of glycopeptide antibiotics such as vancomycin and teicoplanin. The pathway originates from L-tyrosine and involves two key enzymatic steps.

The biosynthesis of (S)-4-hydroxyphenylglycine, a non-proteinogenic amino acid incorporated into these antibiotics, proceeds through this compound. The pathway starts with the conversion of 4-hydroxyphenylpyruvate, a derivative of L-tyrosine, to (S)-4-hydroxymandelate. This reaction is catalyzed by the enzyme 4-hydroxymandelate synthase (HmaS) , a non-heme Fe(II)-dependent dioxygenase. Subsequently, 4-hydroxymandelate oxidase (HmO) , a flavin-dependent oxidase, catalyzes the oxidation of (S)-4-hydroxymandelate to produce this compound. This intermediate is then transaminated by a specific aminotransferase to yield (S)-4-hydroxyphenylglycine.

In Fungi

4-Hydroxyphenylglyoxylic acid has been identified in ectomycorrhizal fungi, including Pisolithus tinctorius and Pisolithus arhizus. While its precise physiological role in these fungi is not yet fully elucidated, its presence suggests a potential involvement in their metabolic processes.

In Mammals

Recent groundbreaking research has identified the precursor to this compound, 4-hydroxymandelate (4-HMA), as a previously unknown intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10) in human cells. This pathway also starts from tyrosine, which is converted to 4-hydroxyphenylpyruvate. The study demonstrated that the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) is responsible for the synthesis of 4-HMA from 4-hydroxyphenylpyruvate. It is highly probable that 4-HMA is then oxidized to this compound before further conversion to 4-hydroxybenzoate, a direct precursor for the CoQ10 headgroup. This discovery places this compound as a key, previously unrecognized, metabolite in human cells.

In Plants

The natural occurrence and metabolic role of this compound in plants are not well-documented in the current literature. While plants possess a vast array of secondary metabolic pathways originating from aromatic amino acids, the specific involvement of this compound remains an area for future research. It is plausible that it may be present as a transient intermediate in some specialized metabolic pathways.

Quantitative Data

A comprehensive review of the scientific literature reveals a notable absence of quantitative data on the concentrations of this compound in various organisms and tissues. While its presence is confirmed, specific intracellular or extracellular concentrations have not been reported.

| Organism/Tissue | Concentration Range | Method of Quantification | Reference |

| Bacteria | |||

| Amycolatopsis orientalis | Data not available | - | - |

| Pseudomonas sp. | Data not available | - | - |

| Fungi | |||

| Pisolithus tinctorius | Data not available | - | - |

| Pisolithus arhizus | Data not available | - | - |

| Mammals | |||

| Human Cells | Data not available | - | - |

| Plants | |||

| Various | Data not available | - | - |

| Table 1: Quantitative Data on the Occurrence of this compound. As indicated, there is currently a lack of published quantitative data for the concentration of this compound in biological systems. |

Experimental Protocols

This section provides generalized methodologies for the key experiments related to the study of this compound, based on established protocols for similar compounds and enzymes.

Extraction and Quantification of this compound from Biological Samples

This protocol outlines a general approach for the extraction and quantification of this compound from microbial cultures or cell lysates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

4.1.1. Sample Preparation

-

Microbial Cultures:

-

Centrifuge the culture broth at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to separate the supernatant and cell pellet.

-

For extracellular analysis, filter the supernatant through a 0.22 µm filter.

-

For intracellular analysis, wash the cell pellet twice with a cold buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lyse the cells using a suitable method (e.g., sonication, bead beating, or enzymatic lysis) in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge the lysate to remove cell debris and collect the supernatant.

-

-

Cell Cultures (Mammalian):

-

Wash the adherent cells with cold PBS and then scrape them into a cold extraction solvent.

-

For suspension cells, centrifuge and wash before lysing.

-

Follow the subsequent steps as for microbial intracellular analysis.

-

4.1.2. Extraction

-

To the filtered supernatant or cell lysate, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC-MS/MS analysis.

4.1.3. HPLC-MS/MS Analysis

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: Tandem mass spectrometry in negative ion mode is recommended for the detection of this compound. The specific precursor and product ion transitions would need to be optimized.

Enzyme Activity Assays

4.2.1. 4-Hydroxymandelate Synthase (HmaS) Activity Assay

This assay measures the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelate.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), FeSO₄, ascorbate, and the substrate 4-hydroxyphenylpyruvate.

-

Enzyme: Add the purified HmaS enzyme or a cell-free extract containing the enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

-

Analysis: Analyze the formation of 4-hydroxymandelate by HPLC, monitoring the absorbance at a suitable wavelength (e.g., 275 nm).

4.2.2. 4-Hydroxymandelate Oxidase (HmO) Activity Assay

This assay can be performed by monitoring the consumption of the substrate or the formation of the product. A spectrophotometric assay can be employed by monitoring the formation of H₂O₂.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.0), FAD, and the substrate (S)-4-hydroxymandelate.

-

Coupled Assay: Add horseradish peroxidase and a chromogenic substrate (e.g., o-dianisidine).

-

Enzyme: Add the purified HmO enzyme or a cell-free extract to start the reaction.

-

Measurement: Monitor the increase in absorbance at a specific wavelength corresponding to the oxidized chromogenic substrate (e.g., 460 nm for o-dianisidine) in a spectrophotometer. The rate of absorbance change is proportional to the rate of H₂O₂ production and thus to the HmO activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Figure 1: Biosynthesis of (S)-4-Hydroxyphenylglycine in Bacteria.

Figure 2: Proposed role in Coenzyme Q10 biosynthesis in mammals.

Figure 3: General workflow for 4-HPGox extraction and analysis.

Conclusion and Future Directions

This compound is emerging as a metabolite of significant interest, bridging primary and secondary metabolism in a diverse range of organisms. Its role in the biosynthesis of critical compounds like antibiotics and Coenzyme Q10 highlights its importance. However, this technical guide also underscores a significant gap in our knowledge: the lack of quantitative data regarding its concentration in biological systems. Future research should focus on developing and applying sensitive analytical methods to quantify this compound levels in various organisms under different physiological conditions. Elucidating its potential role in plant metabolism also presents an exciting avenue for investigation. Such studies will be crucial for a more complete understanding of its metabolic significance and for harnessing its potential in biotechnology and drug development.

Spectroscopic Characterization of 4-Hydroxyphenylglyoxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydroxyphenylglyoxylate, a molecule of interest in various research and development fields. This document details the expected spectroscopic data based on available information for the compound and its close structural analog, phenylglyoxylic acid. It also outlines detailed experimental protocols for acquiring this data and includes visualizations to illustrate key concepts.

Introduction

This compound, also known as (4-hydroxyphenyl)(oxo)acetate, is a derivative of phenylglyoxylic acid. Its structure, featuring a carboxylic acid, a ketone, and a phenol group, makes it a molecule with interesting chemical properties and potential biological activities. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its behavior in various chemical and biological systems. This guide summarizes the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following tables summarize the available predicted data for the target molecule and experimental data for the closely related compound, phenylglyoxylic acid. The presence of a hydroxyl group at the para position of the phenyl ring in this compound is expected to influence the chemical shifts in NMR and vibrational frequencies in FT-IR compared to phenylglyoxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl protons. The aromatic region will likely display an AA'BB' spin system due to the para-substitution. The chemical shifts for the aromatic protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing glyoxylyl group.

Table 1: ¹H NMR Data for Phenylglyoxylic Acid (Analogue) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 7.5 | H-2, H-6 (ortho to C=O) |

| 7.75 | t | 7.5 | H-4 (para to C=O) |

| 7.60 | t | 7.5 | H-3, H-5 (meta to C=O) |

For this compound, the aromatic protons are expected to be shifted upfield due to the electron-donating effect of the para-hydroxyl group. The protons ortho to the hydroxyl group (meta to the glyoxylyl group) would appear at a lower chemical shift (more shielded), while the protons meta to the hydroxyl group (ortho to the glyoxylyl group) would appear at a higher chemical shift (less shielded).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for Phenylglyoxylic Acid (Analogue) [2]

| Chemical Shift (δ) ppm | Assignment |

| 199.72 | C=O (Ketone) |

| 175.89 | C=O (Carboxylic Acid) |

| 137.92 | C-1 (ipso-C attached to C=O) |

| 134.66 | C-4 (para-C) |

| 132.38 | C-3, C-5 (meta-C) |

| 131.90 | C-2, C-6 (ortho-C) |

In the ¹³C NMR spectrum of this compound, the carbon bearing the hydroxyl group (C-4) is expected to be significantly shifted downfield (to a higher ppm value) due to the deshielding effect of the oxygen atom. The other aromatic carbon signals will also be affected by the hydroxyl substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (Phenol) |

| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) |

| ~1730 | Strong, Sharp | C=O stretch (Ketone) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch (Phenol/Carboxylic Acid) |

| ~1200 | Medium | C-O stretch (Phenol/Carboxylic Acid) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |

Note: The exact positions of the peaks can vary depending on the sample preparation and physical state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound [3]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 167.0339 |

| [M+Na]⁺ | 189.0158 |

| [M-H]⁻ | 165.0193 |

Expected Fragmentation:

The fragmentation of this compound in mass spectrometry is expected to involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Key fragmentation pathways would likely involve the cleavage of the bond between the two carbonyl groups and cleavage adjacent to the aromatic ring.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region. The presence of the hydroxyl and carbonyl groups will influence the position and intensity of these bands. The UV-Vis spectrum of the related compound 4-hydroxybenzoic acid shows absorption maxima around 254 nm.[6] A similar absorption profile is expected for this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR Spectroscopy.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). The choice of solvent is critical to avoid exchange of the acidic protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm, centered around 6 ppm, is a good starting point. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of about 220 ppm is typically sufficient. A longer acquisition time and a greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

FT-IR Spectroscopy

Workflow for Solid Sample FT-IR Analysis (KBr Pellet Method)

Caption: Workflow for FT-IR Spectroscopy.